An In-depth Technical Guide to (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl: A Promising CNS-Targeted Scaffold
An In-depth Technical Guide to (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl: A Promising CNS-Targeted Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (R)-3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride, a chiral small molecule with significant potential in the field of neuroscience and drug discovery. By synthesizing its chemical architecture, physicochemical properties, and biological activities, this document serves as a foundational resource for researchers engaged in the exploration of novel therapeutics for central nervous system (CNS) disorders.
Molecular Architecture and Physicochemical Profile
(R)-3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride is a substituted pyrrolidine derivative featuring a diaryl ether moiety. The hydrochloride salt enhances its solubility in aqueous media, a crucial attribute for biological testing and formulation development.
Table 1: Physicochemical Properties of (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl
| Property | Value | Source |
| CAS Number | 942304-30-5 | [1][2] |
| Molecular Formula | C₁₆H₁₈ClNO₂ | [1] |
| Molecular Weight | 291.77 g/mol | [1][3] |
| SMILES | C1NCOc1ccc(cc1)Oc1ccccc1.Cl | [1] |
| Topological Polar Surface Area (TPSA) | 30.49 Ų | [3] |
| Predicted logP | 3.6414 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 4 | [3] |
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent scaffold in numerous FDA-approved drugs.[4][5] Its three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for selective interaction with biological targets.[4] The phenoxyphenoxy group contributes to the molecule's lipophilicity, as indicated by the predicted logP value, suggesting good potential for crossing the blood-brain barrier.
Synthesis and Chemical Landscape
Below is a generalized, illustrative protocol based on the synthesis of analogous 3-aryloxypyrrolidines.
Experimental Protocol: Illustrative Synthesis of (R)-3-(4-Phenoxyphenoxy)pyrrolidine
Causality behind Experimental Choices: This protocol employs a Mitsunobu reaction, a reliable method for the formation of an ether linkage from an alcohol and a phenolic component with inversion of stereochemistry. The use of a Boc protecting group for the pyrrolidine nitrogen is standard, as it is stable under the reaction conditions and can be readily removed under acidic conditions.
Step 1: N-Boc protection of (S)-3-hydroxypyrrolidine
-
To a solution of (S)-3-hydroxypyrrolidine in a suitable solvent (e.g., dichloromethane), add triethylamine.
-
Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work up the reaction by washing with aqueous solutions and purify the resulting N-Boc-(S)-3-hydroxypyrrolidine by column chromatography.
Step 2: Mitsunobu reaction with 4-phenoxyphenol
-
Dissolve N-Boc-(S)-3-hydroxypyrrolidine and 4-phenoxyphenol in an anhydrous solvent such as tetrahydrofuran (THF).
-
Add triphenylphosphine (PPh₃) to the solution.
-
Cool the mixture to 0 °C and slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
-
Stir the reaction at room temperature overnight.
-
Concentrate the reaction mixture and purify the crude product by flash chromatography to yield N-Boc-(R)-3-(4-phenoxyphenoxy)pyrrolidine.
Step 3: Deprotection to form the hydrochloride salt
-
Dissolve the purified N-Boc-(R)-3-(4-phenoxyphenoxy)pyrrolidine in a suitable solvent like 1,4-dioxane or methanol.
-
Add a solution of hydrochloric acid in the same solvent.
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
The product, (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl, will precipitate and can be collected by filtration, washed with a cold solvent, and dried under vacuum.
Diagram 1: Proposed Synthetic Workflow
Caption: A plausible synthetic route to the target compound.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl. While specific experimental spectra for this compound are not publicly available, the following techniques would be employed, with expected spectral features derived from its known structure.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the two phenyl rings, a multiplet for the methine proton at the 3-position of the pyrrolidine ring, and multiplets for the methylene protons of the pyrrolidine ring. The presence of the HCl salt would likely lead to a broad signal for the amine proton. |
| ¹³C NMR | Resonances for the aromatic carbons, the carbon bearing the ether linkage on the pyrrolidine ring, and the other aliphatic carbons of the pyrrolidine ring. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the free base (C₁₆H₁₇NO₂) and characteristic fragmentation patterns. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (as an ammonium salt), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O-C stretching (aryl ether). |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity, with the retention time dependent on the specific column and mobile phase conditions used. |
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Causality behind Experimental Choices: Reversed-phase HPLC is a standard and robust method for assessing the purity of small organic molecules. The choice of a C18 column is common for compounds with moderate lipophilicity. A gradient elution with acetonitrile and water (with a modifier like formic acid or TFA to improve peak shape) allows for the efficient separation of the main compound from potential impurities. UV detection is suitable due to the presence of the aromatic chromophores.
-
System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.
Biological Activity and Mechanism of Action
(R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl belongs to a class of compounds identified as potent and balanced inhibitors of both norepinephrine (NE) and serotonin (5-HT) reuptake. This dual-action mechanism is the hallmark of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), a class of drugs effective in treating major depressive disorder, anxiety disorders, and neuropathic pain.
By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl increases the synaptic concentrations of these neurotransmitters, thereby enhancing neurotransmission. This modulation of serotonergic and noradrenergic pathways is believed to be central to its therapeutic potential.
Diagram 2: Proposed Mechanism of Action
Caption: Inhibition of serotonin and norepinephrine reuptake.
Protocol: In Vitro Neurotransmitter Reuptake Inhibition Assay
Causality behind Experimental Choices: This assay directly measures the ability of a compound to inhibit the reuptake of radiolabeled neurotransmitters into cells expressing the specific transporters (SERT and NET). This is a standard and quantitative method to determine the potency (IC₅₀) and selectivity of reuptake inhibitors.
-
Cell Culture: Use cell lines stably expressing the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET).
-
Compound Preparation: Prepare a series of dilutions of (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl in an appropriate buffer.
-
Assay Procedure:
-
Pre-incubate the cells with the test compound or vehicle control.
-
Initiate the uptake by adding a mixture of radiolabeled neurotransmitter (e.g., [³H]5-HT or [³H]NE) and unlabeled neurotransmitter.
-
Incubate for a defined period at 37 °C.
-
Terminate the uptake by rapid washing with ice-cold buffer.
-
Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Applications in Drug Discovery and Development
The unique structural features and dual-action mechanism of (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl make it a valuable lead compound and a versatile building block in medicinal chemistry.
-
Lead Compound for CNS Disorders: Its potent and balanced SNRI activity suggests its potential as a starting point for the development of novel antidepressants, anxiolytics, and analgesics for neuropathic pain.
-
Scaffold for Library Synthesis: The pyrrolidine ring and the diaryl ether moiety can be systematically modified to explore the structure-activity relationship (SAR) and optimize potency, selectivity, and pharmacokinetic properties.
-
Tool Compound for Pharmacological Research: As a well-characterized SNRI, this compound can be used as a tool to investigate the roles of the serotonergic and noradrenergic systems in various physiological and pathological processes.
Safety and Handling
As with any research chemical, (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
(R)-3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride represents a significant scaffold in the ongoing quest for novel and improved treatments for a range of CNS disorders. Its well-defined stereochemistry, favorable physicochemical properties for CNS penetration, and potent dual inhibition of serotonin and norepinephrine reuptake underscore its importance. This technical guide provides a solid foundation for researchers to understand its chemical nature, biological activity, and potential applications, thereby facilitating further investigation and innovation in the field of drug discovery.
References
-
PubChem. (R)-3-(3-Methylphenoxy)pyrrolidine HCl. [Link]
-
U.S. Environmental Protection Agency. (3R)-3-(4-Fluorophenoxy)pyrrolidine--hydrogen chloride (1/1). [Link]
- Google Patents. US9278954B2 - Pyrrolidine derivatives, pharmaceutical compositions and uses thereof.
- Google Patents.
-
PrepChem.com. Synthesis of 3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride. [Link]
-
Wiley-VCH. Supporting Information. [Link]
-
ACG Publications. Records of Natural Products-SI. [Link]
-
NIST WebBook. Pyrrolidine. [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0330663). [Link]
-
ResearchGate. -Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl. | Download Scientific Diagram. [Link]
-
D'Andrea, F., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4875. [Link]
-
PubMed. Rapid preparation of (3R,4S,5R) polyhydroxylated pyrrolidine-based libraries to discover a pharmacological chaperone for treatment of Fabry disease. [Link]
-
SciSpace. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a. [Link]
- Google Patents. US20060025468A1 - Chiral pyrrolidine derivatives, and methods for preparing compounds thereof.
- Google Patents.
- Google Patents. WO1983002274A1 - Synthesis of 1-(3-isobutoxy-2-(phenylbenzyl)-amino)-propyl-pyrrolidino hydrochloride.
-
Organic Syntheses Procedure. 2-Pyrrolidinemethanol, α,α-diphenyl-, (±). [Link]
-
ResearchGate. The literature values of pKa lit , intrinsic solubility, S 0 lit , and... [Link]
-
Waters. A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS. [Link]
-
CMNPD. Compound Report Card. [Link]
-
ChemBK. (R)-3-(4-methoxyphenoxy)pyrrolidine hydrochloride. [Link]
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. chemscene.com [chemscene.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid preparation of (3R,4S,5R) polyhydroxylated pyrrolidine-based libraries to discover a pharmacological chaperone for treatment of Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
